2,2-Dimethyl-4-(1h-pyrazol-1-yl)butanoic acid
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Overview
Description
2,2-Dimethyl-4-(1h-pyrazol-1-yl)butanoic acid is an organic compound that features a pyrazole ring attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(1h-pyrazol-1-yl)butanoic acid typically involves the reaction of 2,2-dimethylbutanoic acid with pyrazole under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 2,2-dimethylbutanoic acid and the nitrogen atom of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2,2-Dimethyl-4-(1h-pyrazol-1-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrazol-1-yl)butanoic acid
- 4-(1H-pyrazol-1-yl)butanoic acid
- 2,2-Dimethyl-3-(1H-pyrazol-1-yl)propanoic acid
Uniqueness
2,2-Dimethyl-4-(1h-pyrazol-1-yl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the dimethyl group at the 2-position of the butanoic acid backbone enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
2,2-dimethyl-4-pyrazol-1-ylbutanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,8(12)13)4-7-11-6-3-5-10-11/h3,5-6H,4,7H2,1-2H3,(H,12,13) |
InChI Key |
JNWKPRQPMUCIHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1C=CC=N1)C(=O)O |
Origin of Product |
United States |
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